4-(4-Bromophenoxy)phenylboronic acid pinacol ester
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Overview
Description
4-(4-Bromophenoxy)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromophenoxy group attached to a phenylboronic acid moiety, which is further esterified with pinacol. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)phenylboronic acid pinacol ester typically involves the reaction of 4-bromophenol with phenylboronic acid under suitable conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in an organic solvent like toluene or ethanol. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronic Acids: Formed through hydrolysis.
Scientific Research Applications
4-(4-Bromophenoxy)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: Employed in the study of biological pathways and mechanisms, particularly in the context of boron-containing compounds.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)phenylboronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product. The bromophenoxy group can also engage in various interactions, contributing to the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar structure but lacks the bromophenoxy group.
4-Bromophenylboronic Acid Pinacol Ester: Similar structure but lacks the phenoxy group.
4-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of a bromophenoxy group.
Uniqueness
4-(4-Bromophenoxy)phenylboronic acid pinacol ester is unique due to the presence of both bromophenoxy and boronic ester functionalities. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[4-(4-bromophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BBrO3/c1-17(2)18(3,4)23-19(22-17)13-5-9-15(10-6-13)21-16-11-7-14(20)8-12-16/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSNDJODCBKJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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